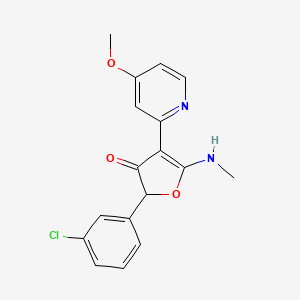
1H-Pyrrol, 2-Isocyanato-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 2-isocyanato-1-methyl- is a chemical compound with the molecular formula C6H6N2O. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The isocyanate group attached to the second carbon of the pyrrole ring makes this compound particularly reactive and useful in various chemical reactions and industrial applications .
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole, 2-isocyanato-1-methyl- has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and polymers.
Biology: Investigated for its potential use in the modification of biomolecules and the development of bioactive compounds.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of polyurethanes, coatings, adhesives, and other materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 2-isocyanato-1-methyl- typically involves the reaction of 1-methylpyrrole with phosgene or a similar reagent to introduce the isocyanate group. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
1-Methylpyrrole+Phosgene→1H-Pyrrole, 2-isocyanato-1-methyl-+HCl
Industrial Production Methods
In industrial settings, the production of 1H-Pyrrole, 2-isocyanato-1-methyl- may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrole, 2-isocyanato-1-methyl- undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Polymerization: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Various catalysts can be used to enhance the reactivity and selectivity of the reactions involving 1H-Pyrrole, 2-isocyanato-1-methyl-.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole, 2-isocyanato-1-methyl- primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrole, 2-isocyanato-1-ethyl-: Similar structure but with an ethyl group instead of a methyl group.
1H-Pyrrole, 2-isocyanato-1-phenyl-: Similar structure but with a phenyl group instead of a methyl group.
1H-Pyrrole, 2-isocyanato-1-propyl-: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
1H-Pyrrole, 2-isocyanato-1-methyl- is unique due to its specific reactivity and the balance between its electronic and steric properties. The presence of the methyl group influences the compound’s reactivity and stability, making it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
2-isocyanato-1-methylpyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-8-4-2-3-6(8)7-5-9/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDIAKVZMWCGON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Methyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B573594.png)
![2H-4,8-Ethano[1,3]thiazolo[4,5-f]isoindole](/img/structure/B573597.png)





![3,6-Methano-1H-furo[3,4-B]pyrrole](/img/structure/B573610.png)
